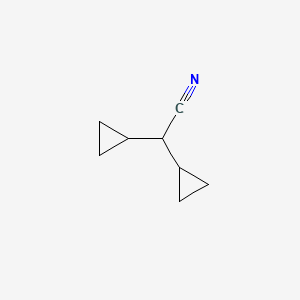

2,2-Dicyclopropylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dicyclopropylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGYKBWQXILJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dicyclopropylacetonitrile

Dehydration Routes to 2,2-Dicyclopropylacetonitrile Synthesis

One of the most fundamental and direct methods for synthesizing nitriles is through the dehydration of primary amides. researchgate.netrsc.org This transformation involves the removal of a water molecule from the primary amide functional group to yield the corresponding nitrile. orgoreview.com

The direct synthesis of this compound can be achieved via the dehydration of its corresponding primary amide precursor, 2,2-Dicyclopropylacetamide. This reaction specifically targets the conversion of the -CONH₂ group of the acetamide (B32628) into the -C≡N group of the acetonitrile (B52724). The process requires a suitable dehydrating agent to facilitate the elimination of water. While specific literature detailing this exact transformation is sparse, the principles of amide dehydration are well-established and directly applicable. The reaction would involve treating 2,2-Dicyclopropylacetamide with a dehydrating agent, likely in an appropriate solvent system and under controlled temperature conditions, to yield this compound.

The dehydration of primary amides is a cornerstone of nitrile synthesis in organic chemistry. researchgate.netrsc.org Historically, this was accomplished using strong and often harsh dehydrating agents. researchgate.net Modern methods have expanded to include a wide array of reagents, offering milder conditions and greater functional group tolerance. nih.gov

The conversion is typically facilitated by reagents that can activate the amide oxygen, making it a better leaving group. Common classes of dehydrating agents include:

Phosphorus-based reagents : Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are classic, powerful dehydrating agents. researchgate.netorgoreview.com More recent developments have introduced milder phosphorus(III) reagents like tris(dimethylamino)phosphine (P(NMe₂)₃) and phosphorus trichloride (B1173362) (PCl₃) which can mediate the transformation under gentle conditions. nih.gov

Sulfur-based reagents : Thionyl chloride (SOCl₂) is another common and effective agent for this purpose. researchgate.netorgoreview.com

Activated Systems : The Swern oxidation conditions, utilizing oxalyl chloride and DMSO, can also be employed as a dehydration method for converting primary amides to nitriles in high yields. A catalytic Appel-type dehydration using oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst offers a very rapid conversion, often in under 10 minutes. researchgate.net

The choice of reagent can depend on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Reagent Class | Examples | Typical Conditions | Reference |

| Phosphorus (V) | Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃) | Often requires heating | researchgate.net, orgoreview.com |

| Sulfur-based | Thionyl chloride (SOCl₂) | Often requires heating | researchgate.net, orgoreview.com |

| Phosphorus (III) | P(NMe₂)₃, PCl₃, P(OPh)₃ | Mild conditions, short reaction times | nih.gov |

| Activated Systems | (COCl)₂/DMSO (Swern), (COCl)₂/Et₃N/Ph₃PO (Appel) | Mild to room temperature | researchgate.net, researchgate.net |

Alternative Synthetic Pathways to this compound

Beyond amide dehydration, other fundamental reactions in organic synthesis can be adapted to produce this compound. These alternatives start from different precursors and exploit different types of chemical transformations.

Nucleophilic substitution reactions provide a powerful method for forming carbon-carbon bonds. wikipedia.org The synthesis of nitriles via this route, often termed the Kolbe nitrile synthesis, involves the reaction of an alkyl halide with a cyanide salt. wikipedia.org

To synthesize this compound, this strategy would likely employ a substrate such as 2-halo-1,1-dicyclopropylethane (e.g., 2-bromo- or 2-chloro-1,1-dicyclopropylethane). This substrate would be treated with a nucleophilic cyanide source, such as sodium cyanide or potassium cyanide. The reaction is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, where the cyanide ion (⁻CN) acts as the nucleophile, displacing the halide leaving group from the electrophilic carbon center. ucsd.edu The reaction rate and success depend on factors like the choice of solvent (aprotic solvents like DMSO or DMF are preferred for Sₙ2 reactions), the nature of the leaving group (iodide > bromide > chloride), and temperature. wikipedia.orgnih.gov

The nucleophilic addition of cyanide to a carbonyl group is a classic method for creating α-hydroxynitriles, also known as cyanohydrins. chemguide.co.uklibretexts.org This pathway could be adapted to form this compound, likely proceeding through a two-step sequence.

First, dicyclopropyl ketone would be treated with a source of cyanide, such as hydrogen cyanide (HCN) or, more safely, a mixture of sodium cyanide (NaCN) and a weak acid. libretexts.orglibretexts.org The cyanide nucleophile attacks the electrophilic carbonyl carbon of the dicyclopropyl ketone. vedantu.com This is followed by protonation of the resulting alkoxide intermediate to form the cyanohydrin, 2,2-dicyclopropyl-2-hydroxyacetonitrile. vedantu.comsavemyexams.com

To arrive at the final product, this compound, the hydroxyl group of the intermediate cyanohydrin would need to be removed. This subsequent reduction step is a separate transformation that would follow the initial cyanide addition.

The oxidation of primary amines to nitriles is a valuable synthetic transformation that offers an alternative route from nitrogen-containing precursors. acs.org This process formally involves a double dehydrogenation (RCH₂NH₂ → RCN). acs.org To apply this to the target molecule, the required starting material would be 2,2-dicyclopropylethanamine.

Several modern oxidative systems can achieve this conversion under mild conditions:

Oxoammonium Salts : Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidize primary amines to nitriles efficiently at room temperature. acs.org

Trichloroisocyanuric Acid (TCCA) : In the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), TCCA provides a highly selective and efficient method for converting a variety of primary amines to nitriles. organic-chemistry.orgorganic-chemistry.org

Sodium Hypochlorite (NaOCl) : An effective transformation of primary amines with an α-methylene group to nitriles can be achieved using NaOCl as the oxidant in ethanol. tandfonline.com

Metal-Catalyzed Aerobic Oxidation : Systems using transition metals like copper with molecular oxygen as a green oxidant have been developed for the selective oxidation of primary amines to nitriles in high yields. researchgate.net

These methods provide a range of options for converting the primary amine, 2,2-dicyclopropylethanamine, into this compound through an oxidative process. organic-chemistry.orgresearchgate.net

Transformations from Aldehydes and Oximes

The synthesis of this compound can be effectively achieved through the transformation of its corresponding aldehyde, 2,2-dicyclopropylacetaldehyde. This process is a well-established route for nitrile synthesis in organic chemistry and typically involves a two-step sequence: the formation of an aldoxime followed by its dehydration. masterorganicchemistry.com

The initial step is the oximation of the aldehyde. 2,2-dicyclopropylacetaldehyde is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). This reaction classically involves refluxing the reactants in an alcohol-based solvent, often with a mild base like pyridine (B92270) to neutralize the liberated HCl. researchgate.net More contemporary and efficient methods have been developed that can proceed under milder, solvent-free conditions, for instance, by grinding the reactants with a solid base such as sodium carbonate at room temperature. asianpubs.org The product of this step is 2,2-dicyclopropylacetaldehyde oxime.

The second and final step is the dehydration of the intermediate aldoxime to yield the target nitrile, this compound. This elimination of a water molecule is a key transformation. The Beckmann rearrangement provides a classic pathway for this conversion, where treating an aldoxime with acid and heat results in the formation of a nitrile. masterorganicchemistry.com A variety of reagents and conditions can be employed to facilitate this dehydration, with the choice often influencing the reaction's efficiency and environmental impact. lookchem.comorganic-chemistry.org

Regioselective and Stereoselective Synthesis Considerations

When synthesizing this compound from its aldehyde precursor, regioselectivity and stereoselectivity are important considerations related to the intermediate steps.

Regioselectivity , the control over which part of a molecule reacts, is inherently high in this synthetic route. The starting material, 2,2-dicyclopropylacetaldehyde, possesses a single, highly reactive aldehyde functional group. The initial oximation reaction with hydroxylamine hydrochloride occurs specifically at this carbonyl group, with negligible reaction at the cyclopropyl (B3062369) or C-H bonds under typical conditions. orientjchem.org Consequently, the formation of the desired 2,2-dicyclopropylacetaldehyde oxime is the exclusive outcome, and no regioisomers are generated.

Stereoselectivity primarily pertains to the geometry of the intermediate aldoxime. Aldehydes bearing two different groups on the alpha-carbon can form two stereoisomeric oximes, designated as E and Z isomers. asianpubs.org In the case of 2,2-dicyclopropylacetaldehyde oxime, the molecule can exist in these two forms. While the final product, this compound, is achiral and has no stereocenters, the E/Z ratio of the oxime intermediate can sometimes influence the kinetics and conditions required for the subsequent dehydration step. masterorganicchemistry.com However, for many modern dehydration methods, both isomers are readily converted to the final nitrile product.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of nitriles, including this compound, aims to reduce waste, minimize hazards, and improve energy efficiency. epa.govacs.org Several innovative methods for converting aldehydes to nitriles align with these principles and are applicable to this specific synthesis.

One significant green approach is the development of one-pot syntheses that convert the aldehyde directly to the nitrile without isolating the oxime intermediate. These procedures often employ environmentally benign catalysts and solvent conditions. For example, aldehydes can be converted to nitriles using hydroxylamine hydrochloride on a solid support like silica-gel under solvent-free conditions, offering a simple work-up and avoiding hazardous organic solvents. ajgreenchem.com Another method uses a catalytic amount of zinc oxide (ZnO) under solvent-free microwave irradiation, which dramatically reduces reaction times to under a minute and uses a non-toxic, reusable catalyst. lookchem.com

The use of alternative solvent systems is another cornerstone of green synthesis. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), have been shown to be effective catalysts for the synthesis of nitriles from aldehydes, providing high yields under relatively mild temperatures (70 °C) and metal-free conditions. acs.org Deep eutectic solvents, which are biodegradable and inexpensive, also serve as efficient and ecofriendly catalysts for this transformation. organic-chemistry.org

Biocatalysis represents a frontier in green chemistry. The use of enzymes can replace toxic reagents and operate under mild, aqueous conditions. Specifically, the enzyme aldoxime dehydratase can directly convert an oxime into a nitrile by eliminating water. azolifesciences.com A potential green pathway for this compound would involve the enzymatic conversion of 2,2-dicyclopropylacetaldehyde oxime, a method that avoids harsh reagents and byproducts entirely. azolifesciences.com

These green methodologies focus on several key principles:

Waste Prevention : One-pot syntheses and catalytic processes reduce the generation of waste. epa.gov

Atom Economy : Designing reactions to maximize the incorporation of all reactant atoms into the final product is crucial. acs.org

Safer Solvents and Reagents : Replacing traditional volatile organic solvents with water, ionic liquids, or no solvent at all, and avoiding toxic cyanide reagents, enhances safety. epa.govajgreenchem.comacs.orgazolifesciences.com

Energy Efficiency : Using microwave irradiation or catalytic processes at lower temperatures reduces energy consumption. lookchem.comepa.gov

Catalysis : Employing recyclable catalysts like ZnO or silica-gel is superior to using stoichiometric reagents that are consumed in the reaction. lookchem.comacs.org

The table below summarizes various green methods for the synthesis of nitriles from aldehydes, which are applicable for the production of this compound.

| Catalyst/System | Solvent | Conditions | Advantages | Yield Range (%) |

| Silica-gel | Solvent-free | Hot | Environmentally friendly, simple work-up, inexpensive ajgreenchem.com | Good to Excellent |

| Zinc Oxide (ZnO) | Solvent-free | Microwave | Rapid (<1 min), high selectivity, non-toxic catalyst lookchem.com | 90-98 |

| Ionic Liquid ([BMIm][Cl]) | Ionic Liquid | 70 °C | Metal-free, efficient, simple catalyst system acs.org | 66-99 |

| Deep Eutectic Solvent | Solvent-free | Microwave/Heat | Ecofriendly, efficient, good to excellent yields organic-chemistry.org | Good to Excellent |

| Aldoxime Dehydratase | Water | Mild | Biocatalytic, avoids toxic reagents, highly specific azolifesciences.com | Varies |

Mechanistic Investigations of 2,2 Dicyclopropylacetonitrile Reactions

Electron Density Distribution and Electrophilic/Nucleophilic Characteristics of the Nitrile Group

The nitrile (−C≡N) functional group is a cornerstone of organic chemistry, characterized by a unique electronic structure that dictates its reactivity. wikipedia.orgebsco.com The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear R-C-N geometry. libretexts.org The triple bond consists of one sigma (σ) bond and two pi (π) bonds. Due to the higher electronegativity of nitrogen compared to carbon, the electron density in the C≡N bond is significantly polarized towards the nitrogen atom. libretexts.orglibretexts.org This polarization creates a high dipole moment and renders the nitrile carbon electrophilic, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

This inherent electrophilicity is a defining characteristic of nitriles, leading to nucleophilic addition reactions. libretexts.org The attack of a nucleophile on the nitrile carbon results in the formation of an sp2-hybridized imine anion intermediate. libretexts.org This intermediate can then undergo further reactions, such as hydrolysis to form amides and carboxylic acids, or reduction to yield primary amines. libretexts.org

In 2,2-dicyclopropylacetonitrile, the presence of two cyclopropyl (B3062369) groups attached to the carbon adjacent to the nitrile function introduces additional electronic and steric influences. The cyclopropyl groups, known for their unique electronic properties, can affect the electron density of the neighboring nitrile group. Furthermore, the steric bulk of the two rings can hinder the approach of nucleophiles to the electrophilic carbon center. smolecule.com

Conversely, the carbon atom alpha to the nitrile group (the dicyclopropyl-substituted carbon) can exhibit nucleophilic character. The C-H bond adjacent to a nitrile group is acidic enough to be deprotonated by strong bases, forming a nitrile anion. wikipedia.org This carbanion is a potent nucleophile, stabilized by the inductive effect and small steric demand of the −C≡N unit, making it useful for forming new carbon-carbon bonds. wikipedia.org

Table 1: Comparative Electronic and Steric Properties

| Feature | General Aliphatic Nitrile (e.g., Acetonitrile) | This compound |

|---|---|---|

| Nitrile Carbon | Electrophilic | Electrophilic |

| Alpha-Carbon | Can be deprotonated to form a nucleophile | Can be deprotonated to form a nucleophile |

| Steric Hindrance at Nitrile | Low | High due to two cyclopropyl groups smolecule.com |

| Electronic Influence of Substituent | Inductive effect of alkyl group | Potential electronic effects from cyclopropyl rings smolecule.com |

Cyclopropyl Ring Strain and its Influence on Reaction Mechanisms

Cycloalkanes inherently possess a degree of instability known as ring strain, which is a combination of angle strain, torsional strain, and steric strain. chemistrysteps.com Angle strain arises from the deviation of bond angles within the ring from the ideal 109.5° for sp³-hybridized carbons. libretexts.org Cyclopropane (B1198618) exhibits the most significant angle strain among simple cycloalkanes, with C-C-C bond angles of 60°. wikipedia.orgpurechemistry.org This severe distortion leads to weakened C-C bonds and makes the ring highly reactive, susceptible to ring-opening reactions that relieve the strain. chemistrysteps.comlibretexts.org

The structure of this compound contains two such highly strained cyclopropane rings. This accumulated ring strain is a dominant factor influencing its chemical reactivity. Reactions that lead to the opening of one or both cyclopropyl rings are often thermodynamically favored because they release the stored strain energy. numberanalytics.com For example, the heat of combustion for cyclopropane is significantly higher per CH₂ group than for a strain-free alkane like cyclohexane, illustrating the energy penalty of the ring structure. libretexts.org

This principle of strain release can be harnessed to control reaction pathways. In certain metal-catalyzed reactions, the presence of a cyclopropyl group can direct the outcome, favoring pathways that involve ring-opening over other potential transformations. chemrxiv.org For this compound, this suggests that reaction mechanisms may involve intermediates where a cyclopropyl ring is opened, leading to products with different carbon skeletons. Such transformations are particularly relevant in addition reactions where an electrophile attacks the cyclopropane ring. purechemistry.org The high reactivity conferred by ring strain makes cyclopropyl-containing compounds valuable intermediates in organic synthesis. libretexts.orgpurechemistry.org

Table 2: Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 wikipedia.org |

| Cyclobutane | 4 | 26.3 wikipedia.org |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

Data sourced from various chemical literature indicating the high relative strain of the cyclopropane ring.

Reaction Kinetic Studies of this compound Transformations

Reaction kinetics, the study of reaction rates, provides crucial insights into reaction mechanisms. maxapress.com For transformations involving this compound, the kinetics would be influenced by several structural and environmental factors. The steric hindrance imposed by the two bulky cyclopropyl groups at the alpha-position would likely decrease the rate of reactions where a reagent needs to access the nitrile carbon.

Conversely, for reactions involving the opening of a cyclopropyl ring, the inherent ring strain would lower the activation energy, potentially leading to faster reaction rates compared to analogous unstrained systems. The rate of a reaction is fundamentally governed by the activation energy (Ea)—the energy barrier that must be overcome for reactants to transform into products. libretexts.org Factors that stabilize the transition state will lower this barrier and increase the reaction rate.

Table 3: Hypothetical Kinetic Parameters for a Transformation of this compound

| Condition | Activation Energy (Ea) | Relative Rate Constant (k) |

|---|---|---|

| Uncatalyzed, 298 K | High | 1 |

| Uncatalyzed, 323 K | High | >1 |

| Catalyzed, 298 K | Lowered | >>1 |

This table illustrates general kinetic principles where higher temperatures and the presence of a catalyst increase the reaction rate by overcoming or lowering the activation energy.

Transition State Analysis in this compound-Mediated Reactions

The transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the potential energy surface between reactants and products. wikipedia.orgtau.ac.il Its structure and energy determine the activation barrier and thus the rate of a chemical reaction. rsc.org Understanding the transition state is crucial for elucidating reaction mechanisms. e3s-conferences.org

For reactions involving this compound, computational chemistry provides powerful tools to model and analyze transition states. sciencedaily.com For example, in a nucleophilic addition to the nitrile group, the transition state would involve the partial formation of a bond between the nucleophile and the electrophilic nitrile carbon, and a partial re-hybridization of that carbon from sp to sp². The geometry of this transition state would be significantly impacted by the two cyclopropyl groups, which would influence the trajectory of the incoming nucleophile due to steric repulsion.

Similarly, in a ring-opening reaction, transition state analysis could reveal the concerted or stepwise nature of the bond-breaking process. The stability of the transition state is paramount; factors that stabilize it, such as favorable electronic interactions or the relief of steric strain, will lower the activation energy. rsc.org Computational studies can calculate the energies of various possible transition states, helping to predict which reaction pathway is kinetically favored. e3s-conferences.orgnih.gov Although specific transition state calculations for this compound are not detailed in the searched literature, the principles of transition state theory provide a robust framework for predicting its reactive behavior. wikipedia.orgscispace.comnih.gov

Role of Catalysis in Modulating Reaction Pathways

Catalysts accelerate chemical reactions by providing an alternative mechanism with a lower activation energy, without being consumed in the process. libretexts.orgrsc.org They are essential for controlling the rate and selectivity of chemical transformations. nih.gov Catalysis can be broadly classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. pressbooks.pubsavemyexams.com

For this compound, various catalytic strategies could be employed to modulate its reaction pathways.

Acid Catalysis : Protic or Lewis acids can activate the nitrile group by coordinating to the nitrogen lone pair. This increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles.

Transition Metal Catalysis : Transition metals are widely used to catalyze reactions involving nitriles and strained rings. uwindsor.ca For instance, nickel or palladium catalysts could facilitate cross-coupling reactions. nih.gov Rhodium catalysts are known to promote cycloaddition reactions involving strained rings, where the catalyst can mediate ring-opening and subsequent bond formation steps. chemrxiv.org In such cases, the catalyst doesn't just lower the energy barrier; it actively participates in the reaction mechanism to guide the reactants toward a specific product. rsc.org

Heterogeneous Catalysis : Solid catalysts, such as metals like palladium, platinum, or nickel on a solid support, are often used for hydrogenation reactions. libretexts.org In the case of this compound, such catalysts could be used to reduce the nitrile group to a primary amine. The reaction occurs on the surface of the catalyst, where the reactants are adsorbed, and their bonds are weakened. savemyexams.comlibretexts.org

The choice of catalyst is critical as it can selectively promote one reaction pathway over another, leading to divergent synthetic outcomes from the same starting material. researchgate.net

Reactivity and Transformations of 2,2 Dicyclopropylacetonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for a variety of transformations into other valuable functional groups.

The hydrolysis of nitriles is a fundamental reaction that can yield either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This transformation proceeds via nucleophilic addition of water to the nitrile carbon.

The reaction can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.comlibretexts.org Subsequent proton transfer and tautomerization lead to the formation of an amide. If the reaction is allowed to proceed, typically with heating in aqueous acid or base, the amide can undergo further hydrolysis to produce a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.orgvvc.edu

For 2,2-dicyclopropylacetonitrile, this hydrolysis pathway leads to the formation of 2,2-dicyclopropylacetamide and subsequently 2,2-dicyclopropylacetic acid.

Partial Hydrolysis to Amide: Controlled hydrolysis conditions can isolate the intermediate amide, 2,2-dicyclopropylacetamide.

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with a strong acid or base, will drive the reaction to completion, yielding 2,2-dicyclopropylacetic acid. vvc.eduunits.it

Table 1: Products of this compound Hydrolysis

| Reactant | Product | Functional Group Transformation |

|---|---|---|

| This compound | 2,2-Dicyclopropylacetamide | Nitrile to Amide |

Nitriles can be reduced to primary amines using various reducing agents. pearson.com This reaction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. lumenlearning.com Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium, platinum, or nickel). pearson.comlumenlearning.com

The reduction of this compound yields 2,2-dicyclopropylethanamine. The reaction with a powerful hydride donor like LiAlH₄ proceeds by nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride addition, followed by an aqueous workup, produces the primary amine. lumenlearning.com

Table 2: Reduction of this compound

| Reactant | Product | Reagent Example |

|---|

The electrophilic carbon of the nitrile group is a key site for various carbon-carbon bond-forming reactions through nucleophilic addition.

The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of metallic zinc to form a β-enamino ester or, after acidic hydrolysis, a β-ketoester. organic-chemistry.orgwikipedia.org The reaction begins with the formation of an organozinc reagent (a Reformatsky-type reagent) from the α-haloester. This organozinc compound then adds across the nitrile's carbon-nitrogen triple bond. wikipedia.org

When this compound is used as the nitrile substrate, the organozinc intermediate adds to it. A subsequent aqueous workup with a mild base like 50% aqueous potassium carbonate (K₂CO₃) yields the corresponding β-enamino ester. organic-chemistry.orgjk-sci.com If a β-ketoester is the desired product, the reaction mixture is treated with aqueous acid (e.g., 1 M HCl) during workup to hydrolyze the enamino ester intermediate. wikipedia.orgjk-sci.com

Table 3: Blaise Reaction with this compound

| Reactants | Intermediate | Final Product (after hydrolysis) |

|---|

The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are stable intermediates that can be isolated. The reaction is typically carried out by passing dry hydrogen chloride gas through a mixture of the nitrile and an anhydrous alcohol. organic-chemistry.org

The Pinner salt intermediate derived from this compound is highly reactive. It can be hydrolyzed with water to form an ester, or it can react with ammonia or an amine to yield an amidine. wikipedia.orgjk-sci.com This reaction provides a versatile method for converting nitriles into other carboxylic acid derivatives under relatively mild conditions. numberanalytics.com

Table 4: Pinner Reaction Products from this compound

| Intermediate | Subsequent Reactant | Final Product |

|---|---|---|

| Pinner Salt | Water (H₂O) | Ester |

Grignard reagents (R-MgX) readily add to the electrophilic carbon of nitriles. masterorganicchemistry.com This reaction forms a magnesium salt of an imine, which can be considered a ketimine intermediate. This intermediate is typically not isolated but is hydrolyzed in a subsequent step with aqueous acid to yield a ketone. masterorganicchemistry.comlibretexts.org

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would first produce the corresponding magnesium ketimine salt. Acidic workup of this intermediate would lead to the formation of a ketone where the cyano group has been replaced by the Grignard reagent's alkyl/aryl group attached to a carbonyl. For example, reaction with an appropriate Grignard reagent could yield dicyclopropyl ketone. masterorganicchemistry.comguidechem.com This two-step sequence is a powerful method for synthesizing ketones from nitriles.

Table 5: Grignard Reaction with this compound

| Reactants | Intermediate | Final Product (after hydrolysis) |

|---|

Cycloaddition Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound can participate in various cycloaddition reactions, acting as a 2π-electron component.

[3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. A well-known example is the Huisgen cycloaddition between an azide (B81097) and an alkyne. nih.govmdpi.com While the direct cycloaddition of an azide to a nitrile is less common, nitriles are effective partners in formal [3+2] cycloadditions with other 1,3-dipoles or their synthetic equivalents. nih.govresearchgate.net For instance, the reaction between nitriles and donor-acceptor cyclopropanes, activated by a Lewis acid, serves as a formal [3+2] cycloaddition to produce substituted dihydropyrroles. nih.gov In such a reaction, this compound would provide the two-atom component, reacting with a three-atom synthon to form a five-membered heterocyclic ring. Another variant involves the enolate-azide [3+2] cycloaddition, which yields highly substituted triazoles. nih.gov

The [4+2] cycloaddition, or Diels-Alder reaction, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. researchgate.netedurev.inlibretexts.org For a molecule to be an effective dienophile, its double or triple bond should be electron-deficient, a condition often met by attaching electron-withdrawing groups. edurev.in The nitrile group is electron-withdrawing, which polarizes the C≡N triple bond and makes it a potential dienophile for reaction with electron-rich dienes. researchgate.net In this context, this compound could theoretically act as a dienophile in a hetero-Diels-Alder reaction. The reaction with a conjugated diene would lead to the formation of a six-membered nitrogen-containing heterocyclic ring (a dihydropyridine (B1217469) derivative). beilstein-journals.org The efficiency of such reactions often depends on the electronic nature of both the diene and the dienophile. researchgate.net

A significant class of reactions involves the formal [3+2] cycloaddition between nitriles and donor-acceptor (D-A) cyclopropanes. nih.govresearchgate.net D-A cyclopropanes, when activated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf), undergo ring cleavage to form a reactive 1,3-dipolar intermediate. nih.govau.dk This intermediate can be efficiently trapped by a nitrile, which acts as the dipolarophile. nih.gov The reaction accommodates a wide range of nitriles, including aliphatic and aromatic variants, to produce synthetically valuable five-membered nitrogen heterocycles (specifically, 2,5-dihydropyrroles). nih.gov The reaction of this compound in this system would lead to the formation of a dihydropyrrole ring bearing the dicyclopropylmethyl substituent. This transformation highlights the utility of the nitrile group as a building block in constructing complex heterocyclic frameworks. nih.gov

Reactivity at the Alpha-Carbon of this compound

The carbon atom positioned between the two cyclopropyl (B3062369) groups and the cyano group is a key site of reactivity.

Alpha-Deprotonation and Nucleophilic Character

The single hydrogen atom on the alpha-carbon of this compound is acidic. While nitriles are generally less acidic than ketones or esters, the electron-withdrawing nature of the nitrile group is sufficient to stabilize the conjugate base (a carbanion) through resonance. msu.edupdx.edu This allows for the deprotonation of the alpha-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized enolate-like anion. pdx.eduwizeprep.com

This resulting carbanion is a potent nucleophile. youtube.comyoutube.com The lone pair of electrons on the alpha-carbon can attack a variety of electrophiles in Sₙ2-type reactions. youtube.comyoutube.com This nucleophilic character enables the introduction of various substituents at the alpha-position. For example, reaction of the deprotonated species with alkyl halides would lead to alpha-alkylation, forming a quaternary carbon center and constructing a more complex molecular scaffold. This reactivity is fundamental to the use of nitriles as precursors in carbon-carbon bond-forming reactions. msu.edulibretexts.org

Table of Reactions

| Reaction Class | Section | Reactant(s) with this compound | Expected Product Type |

| Houben-Hoesch Reaction | 4.1.3.4 | Electron-rich arene (e.g., Phloroglucinol) | Aryl ketone |

| [3+2] Cycloaddition | 4.1.4.1 | Azide or Donor-Acceptor Cyclopropane (B1198618) | Five-membered heterocycle (e.g., Triazole, Dihydropyrrole) |

| [4+2] Cycloaddition | 4.1.4.2 | Conjugated diene | Six-membered heterocycle (Dihydropyridine derivative) |

| Alpha-Alkylation | 4.2.1 | Strong base, then an electrophile (e.g., Alkyl halide) | Alpha-substituted dicyclopropylacetonitrile |

Alpha-Substituted Acetonitrile (B52724) Reactivity in C-H Functionalization

The functionalization of C(sp³)–H bonds adjacent to a nitrile group is a significant area of research in organic synthesis. rutgers.edu The electron-withdrawing character of the cyano group activates the neighboring C-H bond, making it amenable to various transformations. researchgate.net This reactivity has been harnessed in transition metal-catalyzed cross-coupling reactions and free-radical-initiated functionalizations. researchgate.net

In the context of α-substituted acetonitriles, the nitrile group can act as a directing group in transition metal-catalyzed C-H activation. rsc.orgnih.gov For instance, palladium-catalyzed meta-C-H functionalization of α-substituted cinnamate (B1238496) derivatives has been achieved using the nitrile as a directing group. rsc.orgnih.gov This approach allows for the introduction of various functional groups at the meta position of an aromatic ring. rsc.orgnih.gov

The development of C-H functionalization methods for complex molecules is an ongoing challenge, with the potential to streamline synthetic routes by avoiding pre-functionalization steps. rutgers.edunih.gov The reactivity of C-H bonds can be influenced by the presence of functional groups within the substrate, which can affect both the C-H bond itself and the metal catalyst. rutgers.edu

Silyl (B83357) Ketene (B1206846) Imine Formation and Subsequent Additions

The deprotonation of α-substituted nitriles, such as this compound, can lead to the formation of ambident anions that react with silylating agents. nih.gov The reaction of these anions with silyl halides can result in either C-silylation or N-silylation, leading to the formation of α-silyl nitriles or silyl ketene imines, respectively. nih.gov The outcome of this reaction is influenced by factors such as the steric bulk of the silyl halide and the substituents on the nitrile. nih.gov

Silyl ketene imines are versatile nucleophiles that can participate in a variety of addition reactions. nih.govnih.gov They are analogous to silyl enol ethers and silyl ketene acetals, which are widely used in organic synthesis. nih.govrichmond.edu The in situ generation of silyl ketene imines from nitriles, followed by their reaction with electrophiles, provides a convenient one-pot method for the synthesis of functionalized nitriles. richmond.edurichmond.edu For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine can be used to generate silyl ketene imines from acetonitrile, which then react with acetals or nitrones. richmond.edu

These silyl ketene imine-based reactions have been applied to the synthesis of β-amino nitriles through Mannich-type reactions. nih.govresearchgate.net Chiral Lewis acids can be used to achieve enantioselective additions, providing access to chiral β-amino acid precursors. nih.gov

| Reagent System | Electrophile | Product Type | Reference |

| TMSOTf, Et3N | Acetals | β-Methoxynitriles | richmond.edu |

| TMSOTf, Et3N | Nitrones | β-(Silyloxy)aminonitriles | richmond.edu |

| Chiral Silicon Lewis Acid | Acylhydrazones | α-Aryl,β-hydrazido nitriles | nih.gov |

Radical Functionalization of Alpha-C(sp3)-H Bonds

The α-C(sp³)–H bond of alkyl nitriles can be functionalized through radical-mediated processes. acs.org The bond dissociation energy of the α-C–H bond in acetonitrile is approximately 96 kcal/mol, making it susceptible to cleavage by radical initiators. acs.org The resulting cyanomethyl radical can then participate in various addition and coupling reactions. researchgate.netacs.org

Radical-initiated hydrocyanoalkylation of unactivated alkenes with alkyl nitriles allows for the anti-Markovnikov addition of the α-cyano radical to the double bond. researchgate.net This method provides a straightforward route to functionalized nitriles. researchgate.net Furthermore, radical cascade reactions involving the cyanomethyl radical have been developed to construct complex molecules like oxindoles. researchgate.net

The generation of the cyanomethyl radical can be achieved using various methods, including the use of initiators like di-tert-butyl peroxide (DTBP) or through photoredox catalysis. researchgate.netrsc.org These radical reactions often exhibit good functional group tolerance. researchgate.net

Michael-Initiated Ring Closure Reactions for Cyclopropane Formation

In a typical MIRC sequence for cyclopropane synthesis, a carbanion generated from an α-substituted nitrile adds to a Michael acceptor, such as an α,β-unsaturated ester or ketone. nih.gov The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to form the cyclopropane ring. researchgate.net The stereochemistry of the resulting cyclopropane can often be controlled by the reaction conditions and the nature of the substrates and catalysts used. rsc.org

The synthesis of dinitrile-substituted cyclopropanes has been achieved through the reaction of 2-arylacetonitriles with α-bromoennitriles under basic conditions. nih.gov This reaction proceeds via a tandem Michael addition and intramolecular cyclization. nih.gov

Cyclopropyl Ring-Opening Reactions and Derivatization

The cyclopropyl groups in this compound are strained three-membered rings and can undergo ring-opening reactions under various conditions, leading to the formation of linear and often more complex structures.

Lewis Acid-Promoted Ring Opening Reactions

Lewis acids can promote the ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes where one carbon is substituted with an electron-donating group and another with an electron-withdrawing group. uni-regensburg.dersc.org The Lewis acid activates the acceptor group, facilitating the cleavage of a cyclopropane bond to form a zwitterionic or carbocationic intermediate. uni-regensburg.demdpi.com This intermediate can then be trapped by a nucleophile.

While specific examples of Lewis acid-promoted ring-opening of this compound are not detailed in the search results, the general reactivity of donor-acceptor cyclopropanes provides a framework for understanding its potential transformations. For instance, Lewis acids like Yb(OTf)₃ have been used to catalyze the [3+2]-cycloaddition of cyclopropane-1,1-dicarboxylic acid esters with thiourea (B124793), which involves a ring-opening step. uni-regensburg.de Similarly, various Lewis acids, including In(tfacac)₃-TMSBr and others, have been employed in cycloaddition and cascade reactions of other strained ring systems. organic-chemistry.orgnih.gov The choice of Lewis acid can be critical in controlling the reaction pathway and selectivity. mdpi.comresearchgate.net

| Lewis Acid | Reactant Type | Reaction Type | Reference |

| Yb(OTf)₃ | Donor-Acceptor Cyclopropane | [3+2]-Cycloaddition | uni-regensburg.de |

| Cu(OTf)₂ | Epoxide | Ring-opening with alcohol | researchgate.net |

| In(tfacac)₃-TMSBr | Aryl Alkyne and Acrylate | [2+2]-Cycloaddition | organic-chemistry.org |

Ring Opening with N-Nucleophiles

The ring-opening of activated cyclopropanes can also be achieved with nitrogen-based nucleophiles. uni-regensburg.de This reaction provides a route to nitrogen-containing acyclic or heterocyclic compounds. For example, thiourea has been shown to act as an N,N-bisnucleophile in the Lewis acid-catalyzed cascade reaction of fused bicyclic cyclopropanes, leading to the formation of bicyclic lactams. uni-regensburg.de This transformation proceeds through an S_N1-type ring-opening followed by cyclization. uni-regensburg.de

The ring-opening of epoxides, which are also three-membered rings, with N-nucleophiles is a well-established method for the synthesis of β-amino alcohols. rsc.org Catalyst-controlled regioselectivity can be achieved in these reactions, allowing for the selective formation of one regioisomer over another. rsc.org While cyclopropanes are generally less reactive than epoxides, similar principles of nucleophilic attack on an activated three-membered ring can apply. d-nb.inforesearchgate.net

Applications of 2,2 Dicyclopropylacetonitrile in Complex Chemical Synthesis

Building Block for Nitrogen-Containing Heterocyclesnih.govnih.govnih.govopenmedicinalchemistryjournal.comnih.gov

Nitrogen-containing heterocycles are core structures in a vast number of natural products, pharmaceuticals, and materials. nih.govopenmedicinalchemistryjournal.comnih.gov The synthesis of these scaffolds is a central goal in organic chemistry. researchgate.netiupac.orgrsc.orgrsc.org 2,2-Dicyclopropylacetonitrile offers a promising entry point for constructing these valuable motifs, primarily through pathways involving radical cyclization. iupac.orgrsc.org

Synthesis of Pyrrole (B145914) Derivativesnih.gov

Pyrroles are fundamental five-membered aromatic heterocycles present in many biologically active compounds. nih.govnih.govslideshare.net The synthesis of substituted pyrroles often involves the condensation of amines with dicarbonyl compounds or other specialized precursors. slideshare.netsemanticscholar.org

A plausible, albeit not explicitly documented, strategy for forming a pyrrole ring from this compound involves a radical cascade process. Generation of a radical at the carbon atom alpha to the nitrile could initiate the ring-opening of one of the cyclopropyl (B3062369) groups. rsc.org This would form a transient open-chain alkenyl radical. If this intermediate is trapped by another molecule containing a nitrogen source, subsequent cyclization and aromatization steps could lead to a functionalized pyrrole. While general methods for synthesizing pyrroles from various starting materials are well-established, the specific application of this compound in this context remains an area for further exploration. semanticscholar.orgrsc.org

Formation of Dihydropyrrolesrsc.org

The 2,3-dihydropyrrole (pyrroline) scaffold is a privileged heterocyclic unit found in many natural products and is of significant interest for developing new drug candidates. rsc.org Syntheses of dihydropyrroles have been achieved through various methods, including the cyclization of aminodiazoesters, intramolecular hydroamination of allenes, and the ring-opening cyclization of donor-acceptor (D-A) cyclopropanes. organic-chemistry.org

Leveraging the chemistry of D-A cyclopropanes provides a conceptual blueprint for how this compound could be used. organic-chemistry.org The nitrile group can act as an electron-accepting group, activating the adjacent cyclopropane (B1198618) rings. A nucleophilic amine could potentially attack and open one of the cyclopropane rings, leading to an intermediate that subsequently cyclizes to form a highly substituted dihydropyrrole. organic-chemistry.orgresearchgate.net Another potential route involves a formal [3+2] cycloaddition, where the three-carbon cyclopropane unit reacts with a two-atom component (like an imine or azide) to construct the five-membered dihydropyrrole ring. chemrxiv.orgrsc.org

Pyridine (B92270) and Related Ring Systems Synthesisacsgcipr.orgresearchgate.netwikipedia.org

Pyridines are six-membered aromatic heterocycles that are ubiquitous in pharmaceuticals and agrochemicals. acsgcipr.orgwikipedia.org Classical methods like the Hantzsch synthesis build the ring from aldehydes, ammonia (B1221849), and β-ketoesters, often requiring a final oxidation step. organic-chemistry.org More modern approaches utilize transition-metal-catalyzed cycloadditions. acsgcipr.org

For this compound, a theoretical pathway to pyridines could involve the ring-opening of both cyclopropyl groups to generate a 1,5-dicarbonyl-like precursor, which is a classic intermediate for pyridine synthesis. wikipedia.org This transformation would likely require radical initiation to open the first ring, followed by a second ring-opening and functional group manipulation. Alternatively, the open-chain intermediate formed after one ring-opening could undergo a [4+2] or related cycloaddition with a suitable dienophile to construct the six-membered ring. Regiospecific syntheses of substituted pyridines have been achieved from pyridine N-oxides, showcasing the diverse strategies available for functionalizing this ring system. organic-chemistry.org

Construction of other N-Heterocyclesorganic-chemistry.org

The principles of radical-initiated ring-opening and cyclization can be extended to the synthesis of a variety of other nitrogen-containing heterocycles. iupac.orgorganic-chemistry.org Depending on the reaction partner and conditions, the reactive intermediates derived from this compound could be guided toward different ring systems. For instance, reaction with isonitriles, which are known radical acceptors, could lead to fused heterocyclic systems like phenanthridines or quinolines. The versatility of radical reactions offers a powerful tool for building molecular complexity from a relatively simple starting material. researchgate.netrsc.org

Precursor for Advanced Cyclopropane Derivativesmasterorganicchemistry.comnih.gov

Beyond using the cyclopropyl groups as latent functionalities for ring-opening, this compound can serve as a scaffold for creating more complex molecules that retain the dicyclopropylmethyl core. nhqhblog.tech The nitrile group can be readily transformed into other functional groups.

| Transformation | Reagent(s) | Product Type | Potential Application |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | 2,2-Dicyclopropyl-ethanamine | Building block for pharmaceuticals, ligands |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or NaOH | 2,2-Dicyclopropylacetic acid | Precursor for esters, amides |

| Grignard Reaction | RMgX, then H₂O | Dicyclopropyl ketone | Intermediate for further C-C bond formation |

| Cycloaddition | Azides (e.g., NaN₃) | Dicyclopropyl-substituted tetrazole | Bioisostere for carboxylic acids in medicinal chemistry |

These transformations allow for the installation of diverse functionalities while preserving the unique steric and electronic properties of the dicyclopropylmethyl moiety, making it a valuable precursor for creating novel cyclopropane-containing structures. masterorganicchemistry.comnih.gov

Role in the Synthesis of Carbocyclic Frameworksrsc.orgrsc.org

The construction of carbocyclic rings is a cornerstone of organic synthesis. Radical cascade reactions are a powerful method for assembling these frameworks efficiently. rsc.orgrsc.org The ring-opening of cyclopropylmethyl radicals is a well-established process that generates an alkenyl radical, which can then participate in intramolecular cyclizations to form new rings. rsc.orgucl.ac.ukbeilstein-journals.org

A synthetic sequence starting with this compound could involve the generation of a radical, which triggers the opening of one cyclopropyl ring to form a homoallylic radical. rsc.org This radical intermediate, if appropriately designed with a tethered radical acceptor (e.g., an alkene or alkyne), could undergo a 5-exo or 6-exo cyclization to create a new five- or six-membered carbocycle. The remaining cyclopropyl and nitrile groups would be carried into the final product, providing handles for further synthetic elaboration. This strategy allows for the rapid construction of complex carbocyclic systems from a simple acyclic precursor. beilstein-journals.orgbeilstein-journals.org

Utility in the Development of Novel Reagents and Catalysts

The dicyclopropylmethyl scaffold of this compound offers a sterically demanding and conformationally restricted three-dimensional structure, a highly desirable feature in the design of selective reagents and catalyst ligands. The nitrile group serves as a versatile chemical handle that can be transformed into various functionalities essential for coordination chemistry and reagent design.

The primary amine, 2,2-dicyclopropylmethanamine, is readily accessible via the reduction of the nitrile group in this compound using standard reagents like lithium aluminum hydride or through catalytic hydrogenation. smolecule.com This amine is a key precursor for synthesizing novel ligands. Amines are fundamental components of many classes of ligands used in asymmetric catalysis, including Schiff bases, pincer ligands, and bidentate auxiliaries. The dicyclopropylmethyl group can impart unique steric and electronic effects on a metal center, potentially influencing the activity, stability, and selectivity of a catalyst.

A concrete example of a biologically active ligand featuring this core structure is cis-/trans-dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine (LNP 509). nih.govacs.orgfigshare.comacs.org This compound has been identified as a selective ligand for I1 imidazoline (B1206853) receptors, demonstrating that the dicyclopropylmethylamine fragment can be incorporated into complex, bioactive molecules designed to interact with specific biological targets. nih.govresearchgate.net The synthesis of such ligands underscores the value of the dicyclopropylmethylamine core, and by extension its nitrile precursor, in creating new chemical entities for biological and catalytic applications.

Furthermore, hydrolysis of the nitrile group can yield 2,2-dicyclopropylacetic acid. Carboxylic acids are also pivotal in ligand synthesis, for example, in the formation of amino acid-type ligands or as anchoring groups in metal-organic frameworks. The distinct properties of the dicyclopropylmethyl group could be harnessed to fine-tune the performance of catalysts for a variety of chemical transformations.

Table 1: Potential Transformations of this compound for Reagent and Ligand Synthesis

| Starting Material | Transformation | Reagent Example | Resulting Functional Group | Potential Application |

| This compound | Reduction | LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) | Ligand synthesis, Chiral auxiliaries |

| This compound | Hydrolysis | H₃O⁺ / Heat | Carboxylic Acid (-COOH) | Ligand synthesis, Chiral resolving agents |

| This compound | Grignard Reaction | RMgBr then H₃O⁺ | Ketone (-C(O)R) | Intermediate for complex reagents |

Strategic Application in Target-Oriented Synthesis and Diversity-Oriented Synthesis

The structural characteristics of this compound make it a valuable building block for both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS).

In Target-Oriented Synthesis (TOS) , the goal is the efficient and strategic synthesis of a single, complex molecule, often a natural product or a designed therapeutic agent. nih.govrsc.org The dicyclopropylmethyl group can serve as a bioisosteric replacement for other bulky alkyl groups, such as tert-butyl or adamantyl, or as a key pharmacophore itself. The cyclopropyl ring is a "bio-active" motif found in numerous pharmaceuticals. nsf.gov The synthesis of LNP 509, an isostere of the antihypertensive drug rilmenidine, highlights how the dicyclopropylmethyl group can be strategically employed in a TOS approach to create novel analogs of existing drugs with modified pharmacological profiles, such as improved receptor selectivity. nih.govacs.org

In Diversity-Oriented Synthesis (DOS) , the objective is to create a library of structurally diverse molecules to explore new areas of chemical space and identify novel biological functions or lead compounds. nsf.govnih.gov DOS prioritizes the generation of skeletal diversity and three-dimensionality, moving away from the flat, aromatic structures that have historically dominated screening libraries. figshare.com

This compound is an ideal building block for DOS for several reasons:

High sp³ Character: It is rich in sp³-hybridized carbons, contributing to the three-dimensional topology of the resulting molecules.

Structural Rigidity and Complexity: The gem-dicyclopropyl group provides a rigid, well-defined, and sterically demanding scaffold.

Functional Handle for Diversification: The nitrile group is a versatile starting point for a wide range of chemical transformations, allowing for the introduction of appendage diversity. figshare.comfigshare.com

Research has shown that cyclopropane-containing building blocks are highly valuable in DOS for generating novel molecular scaffolds. nsf.govnih.gov For instance, strategies involving the reaction of donor-acceptor cyclopropanes with nitriles have been developed specifically for the diversity-oriented synthesis of pyrrole libraries. figshare.comfigshare.com While this compound itself has not been explicitly documented in a large-scale DOS campaign, its profile aligns perfectly with the principles of DOS, offering a route to novel, complex, and drug-like molecules.

Table 2: Comparison of this compound with Other Building Blocks in Synthesis Strategies

| Building Block | Key Structural Features | Primary Synthetic Strategy | Advantage |

| This compound | High sp³ content, gem-dicyclopropyl steric bulk, nitrile handle | Potential for both TOS and DOS | Introduces unique 3D topology and rigidity. |

| Benzene | Aromatic, planar | TOS (for aromatic targets) | Readily available, well-understood reactivity. |

| Shikimic Acid | Chiral, poly-oxygenated cyclohexane | TOS (Natural Products), DOS precursor | Naturally derived chiral pool starting material. |

| Donor-Acceptor Cyclopropanes | Strained ring, electronically polarized | DOS (e.g., [3+2] cycloadditions) | Highly reactive for building complex heterocycles. figshare.comfigshare.com |

Computational Chemistry Studies of 2,2 Dicyclopropylacetonitrile

Quantum Chemical Methods for Electronic Structure Analysis (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. researchgate.netnih.govsigmaaldrich.com These methods allow for the calculation of molecular geometries, electronic energies, and other properties that govern a molecule's behavior. For a molecule like 2,2-Dicyclopropylacetonitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to determine its most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netwuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. mdpi.comacs.org

While specific FMO data for this compound is unavailable, studies on similar dicyclopropyl-containing heterocyclic compounds provide valuable insights. For instance, DFT calculations on dicyclopropyl-thiazole derivatives have reported HOMO-LUMO gaps in the range of 4.2 to 4.3 eV. mdpi.comscispace.com Another study on a cyclopropyl-containing thiazolo[3,2-a]pyridine derivative calculated a HOMO-LUMO gap of 4.2 eV. vulcanchem.com Based on these analogs, a similar HOMO-LUMO gap can be anticipated for this compound, suggesting moderate reactivity. The nitrile group, being electron-withdrawing, would be expected to lower the energy of the LUMO, making the carbon atom of the nitrile group a potential site for nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.3 |

| ΔE (HOMO-LUMO Gap) | 4.2 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. acs.orgucl.ac.uk They are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netnih.gov These maps allow for the prediction of sites susceptible to electrophilic and nucleophilic attack. scispace.comnih.gov

For this compound, an MEP map would be expected to show a region of high negative electrostatic potential around the nitrogen atom of the nitrile group, due to the lone pair of electrons. This makes the nitrogen a likely site for protonation or interaction with electrophiles. Conversely, the carbon atom of the nitrile group would likely exhibit a region of positive or less negative potential, indicating its susceptibility to nucleophilic attack. The dicyclopropylmethyl fragment would likely have a more neutral potential, though the strained bonds of the cyclopropyl (B3062369) rings can exhibit some electron density on their exterior.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.comdtic.mil By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction mechanism.

For this compound, a key reaction would be the nucleophilic addition to the nitrile group. Computational studies on the addition of nucleophiles to other nitriles have shown that these reactions can proceed through various mechanisms, often involving the formation of an imine-type intermediate. researchgate.netresearchgate.net The significant steric hindrance provided by the two cyclopropyl groups would likely play a major role in the kinetics of such a reaction, potentially increasing the activation energy compared to less hindered nitriles. nih.gov

The transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. vulcanchem.comscribd.com Characterizing the geometry and energy of the transition state is crucial for understanding reaction rates. researchgate.netabechem.com DFT calculations are routinely used to locate and characterize transition state structures and to calculate the activation energy (energy barrier) of a reaction.

A computational study on the reaction of gem-difluorocyclopropanes, another type of substituted cyclopropane (B1198618), successfully used DFT to identify the rate-determining step and its associated energy barrier of 28.6 kcal/mol. nih.gov For a nucleophilic addition to this compound, a similar computational approach would be used. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility. For example, a study on the reaction of SO2 with amino acid anions calculated an activation barrier of about 27 kcal/mol for one possible pathway. mdpi.com

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| β-F elimination in Pd(II)-catalyzed defluorinative alkylation | 28.6 |

Solvents can have a profound effect on reaction rates and mechanisms. uq.edu.autheses.cz Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.govfishersci.ca This allows for the calculation of molecular properties and reaction energies in a more realistic environment than the gas phase.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes. acs.orgresearchgate.net By simulating the motion of atoms over time, MD can reveal the accessible conformations of a molecule and the energetic barriers between them. nih.govuwlax.edu

For this compound, the two cyclopropyl groups can rotate relative to the central quaternary carbon. MD simulations would be instrumental in exploring the conformational landscape of this molecule. Studies on the simpler analog, dicyclopropylmethane, have indicated the existence of at least two stable conformers, identified as gauche-gauche conformers. dtic.mil A computational analysis of cyclopropyl methyl ketone, which also features a rotating group attached to a cyclopropyl ring, determined that the s-cis conformation is the most stable. An MD simulation of this compound would likely reveal the preferred orientations of the two cyclopropyl rings and the energetic barriers to their rotation, providing a detailed picture of the molecule's flexibility and shape.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of infrared radiation corresponds to specific vibrational modes, which are characteristic of the bonds and functional groups within the molecule.

FT-IR spectroscopy is a powerful technique for identifying functional groups. In the case of 2,2-dicyclopropylacetonitrile, the most prominent feature in its IR spectrum is the nitrile (C≡N) stretching vibration. This appears as a sharp and intense absorption band in the range of 2260-2200 cm⁻¹. fiveable.mespectroscopyonline.com The cyclopropyl (B3062369) groups also exhibit characteristic absorptions. The C-H stretching vibrations of the cyclopropyl rings are typically observed in the region of 3100-3000 cm⁻¹. wiley.com Additionally, characteristic ring deformation vibrations, often referred to as "ring breathing," can be found at lower frequencies, with a notable absorption around 1020 cm⁻¹. wiley.com

Table 1: Predicted FT-IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3085 | Medium | C-H stretch (cyclopropyl) |

| ~3010 | Medium | C-H stretch (cyclopropyl) |

| ~2245 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1470 | Medium | CH₂ scissoring (cyclopropyl) |

| ~1025 | Medium to Strong | Cyclopropyl ring deformation |

Note: The data in this table is predicted based on characteristic functional group frequencies.

Raman spectroscopy provides complementary information to FT-IR. The C≡N triple bond, due to its polarizability, typically gives rise to a strong and sharp signal in the Raman spectrum, appearing in a similar region to the IR absorption, around 2250 cm⁻¹. beilstein-journals.org The symmetric "breathing" mode of the cyclopropane (B1198618) ring is also Raman active and can be observed. libretexts.org The C-H stretching vibrations of the cyclopropyl rings will also be present.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3085 | Medium | C-H stretch (cyclopropyl) |

| ~3010 | Medium | C-H stretch (cyclopropyl) |

| ~2245 | Strong, Sharp | C≡N stretch (nitrile) |

Note: The data in this table is predicted based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the two cyclopropyl rings. Due to the strained nature of the three-membered ring, cyclopropyl protons typically appear in the upfield region of the spectrum, generally between 0.2 and 1.5 ppm. The protons on the carbons adjacent to the quaternary carbon will be diastereotopic and would likely appear as complex multiplets due to geminal and vicinal coupling with each other. The methine proton of the cyclopropyl groups would also exhibit a distinct multiplet.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2 - 1.4 | Multiplet | 2H | Methine protons (CH) of cyclopropyl rings |

Note: The data in this table is predicted based on typical chemical shifts for cyclopropyl groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal would be that of the nitrile carbon, which is expected to appear in the range of 115-125 ppm. libretexts.orgoregonstate.edu The quaternary carbon to which the two cyclopropyl groups and the nitrile are attached would likely have a chemical shift in the range of 25-40 ppm. The carbons of the cyclopropyl rings themselves have characteristic upfield chemical shifts, typically appearing between 3 and 20 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~120 | Nitrile carbon (C≡N) |

| ~35 | Quaternary carbon (C) |

| ~15 | Methine carbons (CH) of cyclopropyl rings |

Note: The data in this table is predicted based on characteristic functional group chemical shifts.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. libretexts.org Cross-peaks would be expected between the methine and methylene (B1212753) protons within each cyclopropyl ring, confirming their connectivity. The absence of a COSY correlation to the quaternary carbon would further support the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and hydrogen atoms. researchgate.netwikipedia.org It would be used to definitively assign the carbon signals of the cyclopropyl rings by correlating them to their attached protons. For instance, the proton signals in the 0.6-0.9 ppm range would show a cross-peak to the carbon signal around 5 ppm, confirming the CH₂ groups. Similarly, the methine proton signals would correlate with the methine carbon signal. The nitrile and quaternary carbons would not show any correlation in an HSQC spectrum as they bear no protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org For this compound (C₈H₁₁N), the exact molecular weight is 121.0891 g/mol .

In electron ionization (EI) mass spectrometry, the initial molecular ion (M⁺) is often energetically unstable and undergoes fragmentation. chemguide.co.uk Aliphatic nitriles frequently exhibit a weak or absent molecular ion peak. whitman.eduucalgary.calibretexts.org A common feature is the presence of an [M-1]⁺ peak, resulting from the loss of a hydrogen atom from the carbon alpha to the nitrile group, which forms a resonance-stabilized cation. whitman.edu

The fragmentation of this compound is predicted to be dominated by cleavages adjacent to the sterically hindered quaternary carbon. The presence of the cyclopropyl groups, known for their unique electronic character and ring strain, heavily influences the fragmentation pathways. rsc.org The most probable fragmentations involve the loss of one of the cyclopropyl rings or cleavage of the ring itself.

Predicted Fragmentation Pathways for this compound:

Loss of a Cyclopropyl Radical: A primary fragmentation pathway is the cleavage of a C-C bond to lose a cyclopropyl radical (•C₃H₅), resulting in a stable fragment ion.

Alpha-Cleavage: The loss of radicals adjacent to the nitrile group is a characteristic fragmentation pattern for nitriles. miamioh.edu

Ring Opening/Cleavage: The cyclopropane ring itself can undergo fragmentation, leading to a series of smaller ions. docbrown.info

The following table outlines the predicted major fragments for this compound in a mass spectrum.

| m/z (Mass/Charge Ratio) | Predicted Ion Structure | Formula | Notes |

| 121 | [C₈H₁₁N]⁺ | C₈H₁₁N | Molecular Ion (M⁺). Expected to be of low abundance or absent. ucalgary.calibretexts.org |

| 120 | [C₈H₁₀N]⁺ | C₈H₁₀N | [M-H]⁺. Formed by the loss of the alpha-hydrogen. whitman.edu |

| 80 | [C₅H₆N]⁺ | C₅H₆N | [M-C₃H₅]⁺. Formed by the loss of a cyclopropyl radical. |

| 68 | [C₄H₆N]⁺ | C₄H₆N | Further fragmentation of the [M-C₃H₅]⁺ ion. |

| 41 | [C₃H₅]⁺ | C₃H₅ | Cyclopropyl cation, a common fragment from cyclopropyl-containing compounds. docbrown.info |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote an electron to a higher energy molecular orbital. msu.edu This technique is most informative for compounds containing chromophores and conjugated π-electron systems. msu.edu

The structure of this compound lacks an extended conjugated system. The potential chromophores are the nitrile group (C≡N) and the cyclopropyl rings.

Nitrile Group (C≡N): Simple, non-conjugated nitriles exhibit a very weak n→π* electronic transition that occurs at wavelengths below the typical 200 nm cutoff for routine UV-Vis analysis. ucalgary.calibretexts.org Therefore, this absorption is generally not observed.

Cyclopropyl Groups: While cyclopropyl rings possess unique electronic properties and can interact with adjacent π-systems, in a saturated structure like this compound, their σ→σ* transitions occur deep in the vacuum UV region (<200 nm). echemi.com

Consequently, this compound is expected to be transparent in the standard UV-Vis spectrum (200-800 nm), making this technique unsuitable for its routine characterization or quantification.

| Transition Type | Chromophore | Expected λmax Range (nm) | Expected Intensity (ε) | Notes |

| n→π | Nitrile (C≡N) | < 200 | Very Low | Typically not observed in standard spectra. ucalgary.calibretexts.org |

| σ→σ | C-C, C-H, C-N | < 200 | High | Occurs in the vacuum UV region, outside the standard analytical range. |

Synergistic Application of Multiple Spectroscopic Methods

To achieve unambiguous structural elucidation of this compound, a synergistic approach combining several spectroscopic methods is essential. While MS and UV-Vis provide specific pieces of information, a combination with Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would provide a complete and confirmatory analysis.

Mass Spectrometry (MS): As detailed in section 7.3, high-resolution mass spectrometry would confirm the elemental composition (C₈H₁₁N), and its fragmentation pattern would reveal the connectivity of the dicyclopropyl and acetonitrile (B52724) moieties.

Infrared (IR) Spectroscopy: This technique is ideal for identifying functional groups. A sharp, strong absorption peak in the 2240–2260 cm⁻¹ region would definitively confirm the presence of the saturated nitrile (C≡N) group. spectroscopyonline.com Characteristic C-H stretching frequencies for the cyclopropyl rings would also be visible around 3100 cm⁻¹.

¹H NMR Spectroscopy: This would provide detailed information about the proton environment. It would be expected to show a complex set of signals in the upfield region (approx. 0.2-1.5 ppm) corresponding to the methine and diastereotopic methylene protons of the two equivalent cyclopropyl rings. A distinct signal for the single proton on the alpha-carbon would also be present.

¹³C NMR Spectroscopy: This method would reveal the number of unique carbon environments. Distinct signals would be expected for the nitrile carbon (typically ~115-125 ppm), the quaternary alpha-carbon, and the methine and methylene carbons of the cyclopropyl rings. libretexts.org

The combined data from these techniques would provide overlapping and complementary information, allowing for the complete and confident assignment of the this compound structure.

| Technique | Information Provided | Relevance to this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula (C₈H₁₁N) and connectivity of cyclopropyl and nitrile groups. |

| UV-Vis Spectroscopy | Electronic transitions and conjugation. | Confirms the absence of an extended conjugated π-system. ucalgary.calibretexts.org |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Unambiguously identifies the nitrile (C≡N) functional group. spectroscopyonline.com |

| ¹H NMR Spectroscopy | Proton environment and connectivity. | Confirms the presence and structure of cyclopropyl rings and the alpha-proton. |

| ¹³C NMR Spectroscopy | Carbon skeleton framework. | Reveals the number of unique carbon atoms, confirming the overall structure. |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Transformations

The development of novel synthetic transformations for 2,2-dicyclopropylacetonitrile is a primary area for future investigation. Research can be directed toward leveraging the unique reactivity of both the nitrile and the cyclopropyl (B3062369) moieties.